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For Immediate Release

This guide provides a comprehensive analysis of Adavivint (also known as Lorecivivint or

SM04690), a potent and selective kinase inhibitor, benchmarked against other well-established

kinase inhibitors. This document is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of Adavivint's potency and selectivity. All

quantitative data is presented in structured tables, and detailed experimental protocols for key

assays are provided.

Introduction to Adavivint
Adavivint is a small molecule inhibitor that has demonstrated significant potency against

specific kinases and the canonical Wnt signaling pathway.[1][2][3][4][5][6] It is currently under

development for the treatment of conditions such as osteoarthritis.[1][2][3][4][5][6] Adavivint's
primary mechanism of action involves the inhibition of Cdc2-like kinase 2 (CLK2) and dual-

specificity tyrosine-regulated kinase 1A (DYRK1A).[1]

Comparative Potency of Adavivint
Adavivint exhibits high potency against its primary targets, CLK2 and DYRK1A, with IC50

values in the low nanomolar range. To provide a broader context for its activity, the following

table compares the potency of Adavivint with other well-known kinase inhibitors.
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Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct

comparison may be limited as experimental conditions can vary between studies.

Table 1: Potency of Adavivint and Other Kinase Inhibitors Against Selected Targets

Inhibitor Target Kinase(s) IC50 (nM)

Adavivint (SM04690) CLK2 5.8

DYRK1A 26.9

Imatinib c-Abl 400[7]

BCR-ABL 400[7]

c-Kit 100[8]

PDGFR 100[8]

Dasatinib BCR-ABL 9[7]

c-Abl 9[7]

Src 0.5[9]

Sorafenib Raf-1 6[10][11]

B-Raf 22[10][11]

VEGFR-2 90[10][11]

PDGFR-β 57[10][11]

c-Kit 68[10][11]

Staurosporine PKC 3[12]

p60v-src 6[12]

PKA 7[12]

CaM Kinase II 20[12]

Wnt Signaling Inhibition
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Adavivint is also a potent inhibitor of the canonical Wnt signaling pathway, a critical pathway in

cellular development and disease. Its efficacy in this pathway is often measured using a

TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) reporter assay.

Table 2: Adavivint's Potency in Wnt Signaling Inhibition

Inhibitor Assay EC50 (nM) Cell Line

Adavivint (SM04690)
TCF/LEF Reporter

Assay
19.5 SW480

Experimental Protocols
In Vitro Kinase Inhibition Assay (Example using ADP-
Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of a kinase

inhibitor by measuring the amount of ADP produced in a kinase reaction.

Materials:

Purified kinase (e.g., CLK2, DYRK1A)

Kinase-specific substrate

Kinase buffer

ATP

Test inhibitor (e.g., Adavivint)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Plate-reading luminometer

Procedure:
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Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase

reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known potent

inhibitor).

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test inhibitor.

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert

ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room

temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Subtract the background luminescence (no enzyme control) from all

experimental wells. Plot the luminescence signal against the inhibitor concentration and

calculate the IC50 value by fitting the data to a dose-response curve.

TCF/LEF Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway. Inhibition of the

pathway results in a decrease in the expression of a luciferase reporter gene under the control

of TCF/LEF response elements.

Materials:

HEK293T cells (or other suitable cell line)

TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

Transfection reagent

Cell culture medium and reagents
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Test inhibitor (e.g., Adavivint)

Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor)

Dual-Luciferase® Reporter Assay System (Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency

at the time of transfection.

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control

plasmid using a suitable transfection reagent.

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

Treatment: Treat the cells with serial dilutions of the test inhibitor in the presence of a Wnt

pathway activator. Include appropriate controls (vehicle and activator alone).

Incubation: Incubate for an additional 18-24 hours.

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a

luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Plot the normalized luciferase activity against the inhibitor concentration to

determine the EC50 value.

Visualizations
Wnt/β-catenin Signaling Pathway and Point of Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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